

"spectroscopic comparison of 1,1-bis(2-methoxyethoxy)ethane and its analogues"

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Compound of Interest

Compound Name: 6-Methyl-2,5,7,10-tetraoxaundecane

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A Spectroscopic Comparison of Acetal Analogues and Glyme Ethers

This guide provides a comparative analysis of the spectroscopic properties of several acetal and glyme ether compounds, focusing on analogues of the target molecule, 1,1-bis(2-methoxyethoxy)ethane. Due to a lack of available experimental data for 1,1-bis(2-methoxyethoxy)ethane in the searched scientific literature and spectral databases, this comparison focuses on its closest structural analogues: 1,1-dimethoxyethane, 1,1-diethoxyethane, and diethylene glycol dimethyl ether (diglyme).

This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds as solvents or reagents and require a deeper understanding of their spectral characteristics for identification and quality control.

Structural Relationships

The compounds discussed are all related to acetaldehyde and ethylene glycol ethers.

- 1,1-bis(2-methoxyethoxy)ethane (Target Compound): An acetal formed from one molecule of acetaldehyde and two molecules of 2-methoxyethanol.
- 1,1-Dimethoxyethane: The simplest structural analogue, formed from acetaldehyde and methanol.

- 1,1-Diethoxyethane: A close analogue, formed from acetaldehyde and ethanol.
- Diglyme (Bis(2-methoxyethyl) ether): A structurally related glyme ether, sharing the common CH₃OCH₂CH₂O- moiety.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the selected analogues.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃ Solvent)

Compound	Structure	δ (ppm), Multiplicity, Assignment	J (Hz)
1,1-Dimethoxyethane	CH ₃ CH(OCH ₃) ₂	4.57 (q, 1H, -CH) 3.31 (s, 6H, -OCH ₃) 1.28 (d, 3H, -CH ₃)	J(CH,CH ₃)=5.3
1,1-Diethoxyethane	CH ₃ CH(OCH ₂ CH ₃) ₂	4.70 (q, 1H, -CH) 3.61-3.41 (m, 4H, - OCH ₂) 1.21 (t, 6H, - OCH ₂ CH ₃) 1.18 (d, 3H, -CH ₃)	J(CH,CH ₃)=5.1 J(CH ₂ ,CH ₃)=7.1
Diglyme	CH ₃ OCH ₂ CH ₂ OCH ₂ C H ₂ OCH ₃	3.66 (s, 4H, - OCH ₂ CH ₂ O-) 3.54 (t, 4H, CH ₃ OCH ₂ -) 3.38 (s, 6H, -OCH ₃)	N/A

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃ Solvent)

Compound	Structure	δ (ppm), Assignment
1,1-Dimethoxyethane[1]	<chem>CH3CH(OCH3)2</chem>	100.2 (-CH) 52.8 (-OCH ₃) 19.8 (-CH ₃)
1,1-Diethoxyethane	<chem>CH3CH(OCH2CH3)2</chem>	98.9 (-CH) 60.5 (-OCH ₂) 18.2 (-CH ₃ CH) 15.3 (-OCH ₂ CH ₃)
Diglyme[2]	<chem>CH3OCH2CH2OCH2CH2OCH3</chem>	71.9 (CH ₃ OCH ₂ -) 70.6 (-OCH ₂ CH ₂ O-) 59.0 (-OCH ₃)

Table 3: Infrared (IR) Spectroscopy - Key Absorptions

Compound	Wavenumber (cm ⁻¹)	Assignment
1,1-Dimethoxyethane[3]	2990-2830 1150-1050	C-H stretch (alkane) C-O stretch (ether/acetal)
1,1-Diethoxyethane	2975-2870 1130-1040	C-H stretch (alkane) C-O stretch (ether/acetal)
Diglyme[4]	2980-2820 1120-1080	C-H stretch (alkane) C-O-C stretch (ether)

Table 4: Mass Spectrometry - Key Fragments (m/z)

Compound	Molecular Weight	Key Fragments (m/z) and Interpretation
1,1-Dimethoxyethane	90.12	75 [M-CH ₃] ⁺ 59 [CH(OCH ₃)] ⁺ 45 [M-OCH ₃ -CH ₃] ⁺
1,1-Diethoxyethane	118.17	103 [M-CH ₃] ⁺ 89 [M-C ₂ H ₅] ⁺ 73 [M-OC ₂ H ₅] ⁺ 45 [C ₂ H ₅ O] ⁺
Diglyme[5][6]	134.17	103 [M-OCH ₃] ⁺ 59 [CH ₃ OCH ₂ CH ₂] ⁺ 45 [CH ₃ OCH ₂] ⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Prepare a solution by dissolving approximately 10-20 mg of the liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- **Instrument Setup:** Use a standard NMR spectrometer (e.g., 300 or 500 MHz). Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:**
 - For ^1H NMR, acquire spectra using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0.00 ppm). Integrate the signals in the ^1H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrument Setup:** Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment.
- **Data Acquisition:** Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .

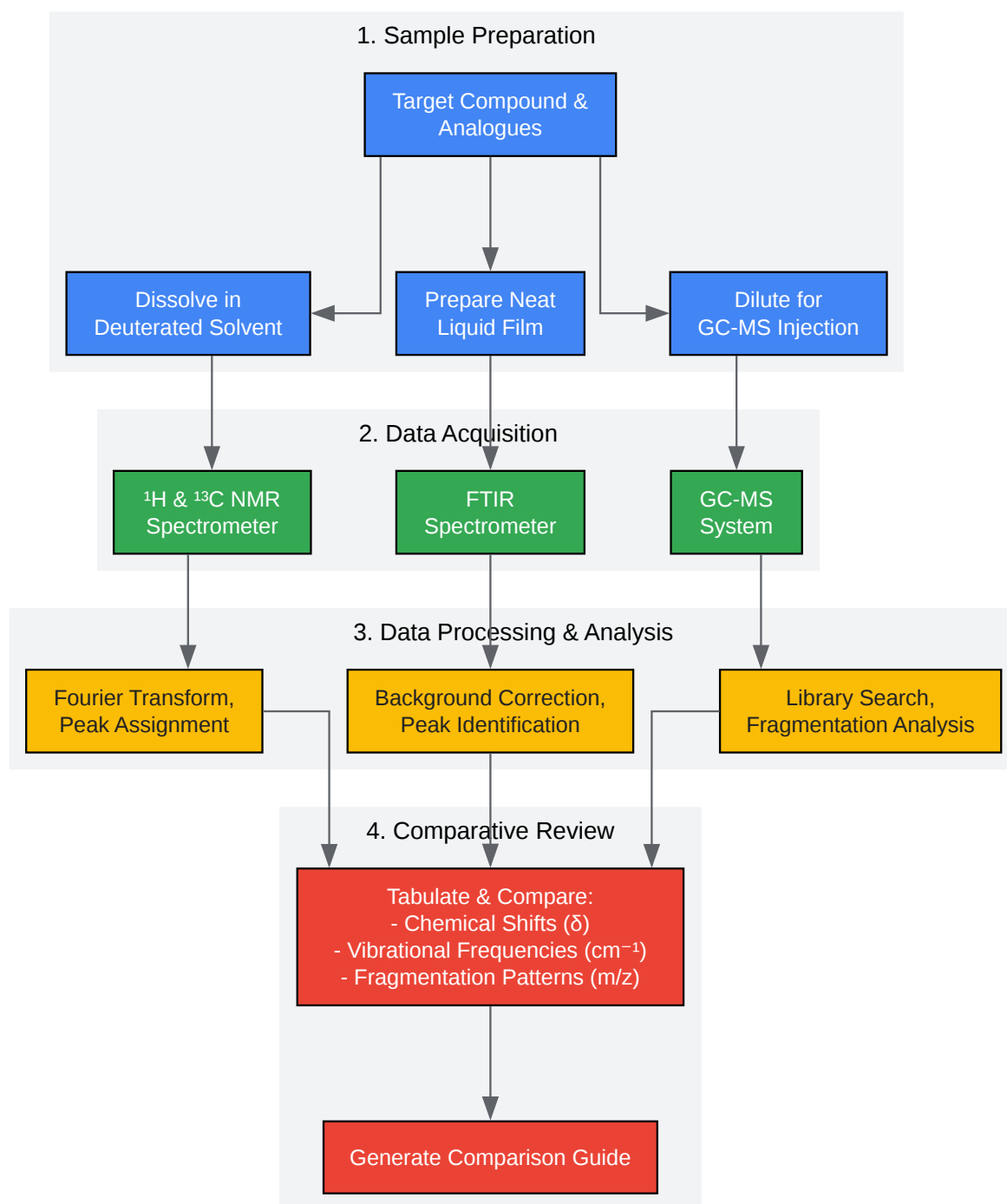
- **Data Processing:** The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum. Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via direct injection into a gas chromatograph (GC-MS) for separation and introduction into the ion source.
- **Ionization:** Use a standard ionization technique such as Electron Ionization (EI) at a typical energy of 70 eV.
- **Mass Analysis:** The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak (M^+) and the major fragment ions. The fragmentation pattern provides structural information about the molecule.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.



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Caption: Workflow for Spectroscopic Analysis.

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